

# Globotriose (Gb3) as a Cell Surface Receptor: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Globotriose** (Gb3), a neutral glycosphingolipid also known as CD77 or the Pk blood group antigen, is a critical cell surface receptor involved in a variety of physiological and pathological processes. Structurally, it is a trisaccharide composed of  $\alpha$ -D-galactose- $(1 \rightarrow 4)$ - $\beta$ -D-galactose- $(1 \rightarrow 4)$ - $\beta$ -D-glucose linked to a ceramide moiety, which anchors it to the outer leaflet of the plasma membrane. While playing a role in normal cellular functions, Gb3 has garnered significant attention as a receptor for potent bacterial toxins, a binding site for viruses, and a key player in the pathophysiology of certain genetic disorders and cancers.

This technical guide provides a comprehensive overview of **globotriose** as a cell surface receptor, focusing on its interactions with key ligands, the signaling pathways it initiates, and its relevance in disease. Detailed experimental protocols and quantitative data are presented to aid researchers and drug development professionals in their study of this important molecule.

# **Ligand Interactions and Binding Affinities**

**Globotriose** serves as a high-affinity receptor for a range of biologically significant molecules. The binding of these ligands to Gb3 is the initial step in a cascade of events that can have profound effects on cell fate.

# **Shiga Toxins (Stx)**



Shiga toxins, produced by Shigella dysenteriae and certain strains of Escherichia coli (e.g., O157:H7), are potent protein synthesis inhibitors.[1][2] The B-subunit pentamer of the AB5 toxin binds with high affinity to the carbohydrate portion of Gb3, mediating the toxin's entry into the cell.[1][3] There are two main types of Shiga toxins, Stx1 and Stx2, which exhibit differential binding affinities for Gb3.[4] The lipid environment, including the presence of other glycolipids and cholesterol, can influence the binding of Shiga toxins to Gb3.[4][5]

### **Verotoxins**

Verotoxins, a family of toxins that includes Shiga toxins, also utilize Gb3 as their primary receptor.[6][7] Verotoxin-1 (VT-1), which is identical to Stx1, binds to Gb3 and induces apoptosis in Gb3-expressing cells.[8][9]

### **Viruses**

**Globotriose** has been identified as a receptor or co-receptor for certain viruses. Notably, the HIV-1 envelope glycoprotein gp120 has been shown to interact with Gb3 on the surface of T cells, which may play a role in viral entry and pathogenesis.[10]

Table 1: Quantitative Data on Ligand Binding to Globotriose (Gb3)



Ligand	Cell/System	Method	Dissociation Constant (Kd)	Reference(s)
Shiga toxin 1 (Stx1)	Immobilized glycolipid mixture	ELISA	Nanomolar range	[4]
Shiga toxin 2 (Stx2)	Immobilized glycolipid mixture	ELISA	Nanomolar range	[4]
Shiga toxin 2c/c	Purified Gb3	ELISA	0.30 μg/mL	[11]
Shiga toxin 2d/d	Purified Gb3	ELISA	0.19 μg/mL	[11]
Shiga toxin 2c/d	Purified Gb3	ELISA	0.95 μg/mL	[11]
Shiga toxin 2d/c	Purified Gb3	ELISA	0.15 μg/mL	[11]
Verotoxin-1 (VT- 1)	C22 hydroxylated Gb3	Direct binding assay	Increased affinity compared to non-hydroxylated Gb3	[6]
HIV-1 gp120	CD4+ cells	Radioimmunoass ay	5 nM (for CD4)	[12]

# **Cellular Expression of Globotriose**

The expression of Gb3 varies significantly among different cell types and tissues, which dictates the susceptibility of these cells to Gb3-binding ligands. Its expression is also dynamically regulated and can be altered in certain disease states, such as cancer.[1][13][14] [15][16][17][18]

Table 2: Quantitative Data on **Globotriose** (Gb3) Expression



Cell Line/Tissue	Description	Gb3 Expression Level	Method	Reference(s)
Human Glomerular Microvascular Endothelial Cells (HGMVECs)	Unstimulated	Lower than mesangial cells	TLC and PhosphorImager	[19]
Human Glomerular Microvascular Endothelial Cells (HGMVECs)	TNF-α stimulated	Increased expression	TLC and PhosphorImager	[19]
Human Mesangial Cells	Unstimulated	Comparable to HeLa cells	TLC and PhosphorImager	[19]
Detroit 562	Head and Neck Cancer	84% positive	Flow Cytometry	[14]
HaCat	Precancerous Keratinocytes	16% positive	Flow Cytometry	[14]
MCF7	Breast Cancer	< 3% positive	Flow Cytometry	[14]
T47D	Breast Cancer	High expression	Flow Cytometry	[3]
Pancreatic Carcinoma	Human tissue	Significantly higher than normal tissue (P=0.0006)	TLC	[16]
Colorectal Tumors	Human tissue	Significantly higher than normal tissue (P=0.002)	TLC	[13]
Neuroblastoma- derived TECs	Tumor-derived endothelial cells	Expressed	Not specified	



Gastric

Carcinoma Cell

Human cancer cell lines

>33% positive in

some lines

Flow Cytometry

[17]

St3051)

Lines (e.g.,

# Signaling Pathways Mediated by Globotriose

Ligand binding to Gb3 can trigger a variety of intracellular signaling cascades, leading to diverse cellular responses ranging from apoptosis to proliferation and differentiation.

## **Shiga Toxin-Induced Apoptosis**

Binding of Shiga toxin to Gb3 initiates a well-characterized pathway of retrograde transport. The toxin is endocytosed and trafficked from early endosomes to the trans-Golgi network (TGN), and then to the endoplasmic reticulum (ER).[6][15][17][20] In the ER, the catalytic A1 fragment is cleaved and translocated to the cytosol, where it inhibits protein synthesis by cleaving a specific adenine residue from the 28S rRNA of the 60S ribosomal subunit.[1][2] This ribotoxic stress, along with other signals, can trigger apoptosis through both caspasedependent and -independent mechanisms.[8] Verotoxin-1, for instance, has been shown to induce a caspase- and mitochondria-dependent apoptotic pathway involving the activation of caspases 8 and 3.[8]



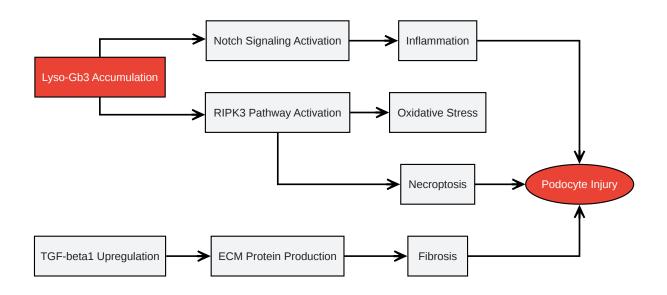
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Shiga Toxin-Induced Apoptosis Pathway



### **Fabry Disease Pathogenesis**

Fabry disease is a lysosomal storage disorder caused by a deficiency of the enzyme  $\alpha$ -galactosidase A, leading to the accumulation of Gb3 and its deacetylated form, lyso-Gb3, in various cells, including podocytes in the kidney.[2][21][22][23][24] This accumulation in podocytes triggers several signaling pathways that contribute to renal injury. Lyso-Gb3 has been shown to induce the expression of TGF- $\beta$ 1, extracellular matrix proteins, and activate the Notch and RIPK3 signaling pathways, leading to fibrosis, inflammation, and podocyte death.[2] [21][22][23][24][25][26][27][28]



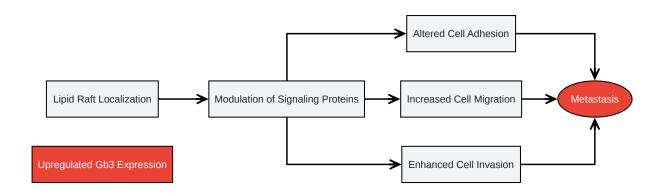
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Gb3-Related Signaling in Fabry Disease Podocytes

### **Role in Cancer**

Aberrant expression of Gb3 is a hallmark of several cancers, including breast, colon, pancreatic, and head and neck cancers.[1][13][14][15][16] In these malignancies, Gb3 expression is often associated with a more aggressive and metastatic phenotype.[1] Gb3 is thought to contribute to cancer progression by modulating cell adhesion, migration, and invasion, potentially through its localization in lipid rafts and interaction with signaling molecules.[1][29][30]





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Role of Gb3 in Cancer Metastasis

### **B-Cell Activation**

Gb3 (CD77) is expressed on a subpopulation of germinal center B-cells and is involved in B-cell activation, proliferation, and differentiation.[18][20][31][32][33] Ligation of Gb3 can modulate B-cell receptor (BCR) signaling and contribute to the humoral immune response.

# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to study **globotriose** as a cell surface receptor.

### **Quantification of Gb3 Expression by Flow Cytometry**

This protocol describes the detection and quantification of Gb3 on the cell surface using a fluorescently labeled antibody or the B-subunit of Shiga toxin.

#### Materials:

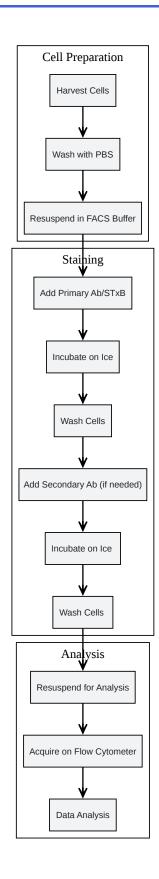
- Cells of interest
- Phosphate-Buffered Saline (PBS)
- FACS buffer (PBS with 1% BSA and 0.1% sodium azide)



- Primary antibody: anti-Gb3/CD77 monoclonal antibody or fluorescently labeled Shiga toxin
   B-subunit (STxB)
- Secondary antibody: Fluorescently labeled anti-mouse IgG (if using an unlabeled primary antibody)
- Flow cytometer

- · Harvest cells and wash once with cold PBS.
- Resuspend cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.
- Aliquot 100 μL of the cell suspension into flow cytometry tubes.
- Add the primary antibody or fluorescently labeled STxB at the manufacturer's recommended concentration.
- Incubate on ice for 30-60 minutes in the dark.
- Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
- If using an unlabeled primary antibody, resuspend the cell pellet in 100  $\mu$ L of FACS buffer containing the fluorescently labeled secondary antibody.
- Incubate on ice for 30 minutes in the dark.
- Wash the cells twice with 1 mL of cold FACS buffer.
- Resuspend the final cell pellet in 300-500 μL of FACS buffer.
- Analyze the samples on a flow cytometer.





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Flow Cytometry Workflow for Gb3 Expression



# **Shiga Toxin Cytotoxicity Assay (MTT Assay)**

This colorimetric assay measures cell viability by assessing the metabolic activity of cells, which is inhibited by Shiga toxin.[3][14][21][23][34][35][36]

#### Materials:

- Vero cells (or other Gb3-positive cell line)
- · Complete cell culture medium
- Shiga toxin (Stx1 or Stx2)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well microplate
- Microplate reader

- Seed Vero cells in a 96-well plate at a density of 1-2 x 10<sup>4</sup> cells/well and incubate overnight.
- Prepare serial dilutions of Shiga toxin in complete medium.
- Remove the medium from the cells and add 100 μL of the toxin dilutions to the respective wells. Include a no-toxin control.
- Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
- Add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100  $\mu L$  of solubilization solution to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.



• Calculate the percentage of cell viability relative to the no-toxin control.

### **Caspase-3 Activity Assay (Fluorometric)**

This assay quantifies the activity of caspase-3, an executioner caspase activated during apoptosis induced by Gb3 ligands.[2][8][10][16][37][38][39][40]

#### Materials:

- Apoptosis-induced cells and control cells
- Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100  $\mu$ M EDTA)
- 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% Glycerol)
- Caspase-3 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)
- 96-well black microplate
- Fluorometric microplate reader

- Prepare cell lysates from both treated and untreated cells by resuspending the cell pellet in cold lysis buffer and incubating on ice for 15-20 minutes.
- Centrifuge the lysates at 16,000 x g for 15 minutes at 4°C and collect the supernatant.
- Determine the protein concentration of the lysates.
- In a 96-well black plate, add 50 μL of cell lysate (containing 50-200 μg of protein) to each well.
- Prepare a reaction master mix containing 2X Reaction Buffer and the caspase-3 substrate.
- Add 50 µL of the master mix to each well.



- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
- Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated controls.

## **Quantification of Gb3 by Mass Spectrometry**

This method provides absolute quantification of Gb3 levels in cells or tissues.[24][25][26][34] [41]

#### Materials:

- Cell pellets or tissue homogenates
- Internal standard (e.g., C17:0-Gb3)
- Solvents for lipid extraction (e.g., chloroform, methanol)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

- Add a known amount of the internal standard to the sample.
- Perform lipid extraction using a suitable method (e.g., Folch extraction).
- Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent.
- Inject the sample into the LC-MS/MS system.
- Separate the lipid species using a suitable LC column and gradient.
- Detect and quantify Gb3 and the internal standard using multiple reaction monitoring (MRM)
  in positive ion mode.



 Generate a standard curve using known concentrations of a Gb3 standard to calculate the absolute amount of Gb3 in the samples.

### Conclusion

**Globotriose** is a multifaceted cell surface receptor with significant implications in health and disease. Its role as a receptor for bacterial toxins and viruses makes it a critical molecule in infectious disease research. Furthermore, its altered expression and signaling in cancer and its central role in the pathology of Fabry disease highlight its potential as a therapeutic target and a biomarker. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the complex biology of **globotriose** and to aid in the development of novel diagnostic and therapeutic strategies targeting this important receptor.

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